1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine
Overview
Description
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethylpiperazine moiety
Preparation Methods
The synthesis of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine typically involves multiple steps, starting with the preparation of the 3-bromo-5-(trifluoromethyl)phenyl precursor. This precursor can be synthesized through a series of reactions, including halogenation and trifluoromethylation. The final step involves the coupling of the 3-bromo-5-(trifluoromethyl)phenyl precursor with 4-ethylpiperazine under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways within biological systems. The bromine and trifluoromethyl groups contribute to its unique chemical properties, allowing it to bind to specific receptors or enzymes and modulate their activity. The ethylpiperazine moiety may also play a role in enhancing the compound’s bioavailability and stability .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine stands out due to its unique combination of functional groups. Similar compounds include:
- 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methylpiperazine
- 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-phenylpiperazine
- 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-isopropylpiperazine
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF3N2/c1-2-18-3-5-19(6-4-18)12-8-10(13(15,16)17)7-11(14)9-12/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJJAFBOOSDLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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